1-(4-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine
Description
Systematic IUPAC Nomenclature and Structural Representation
The IUPAC name for this compound is derived from its fused heterocyclic core and substituent positions. The parent structure, pyrazolo[3,4-d]pyrimidine, consists of a pyrazole ring fused to a pyrimidine ring at positions 3 and 4. Substitutents are assigned based on their attachment points:
- A 4-methoxyphenyl group (C₆H₄OCH₃) is bonded to the pyrazole nitrogen at position 1.
- A methylsulfonyl group (SO₂CH₃) is attached to the pyrimidine ring at position 6.
The systematic name is 1-(4-methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine , reflecting these substituents and their locations.
Structural Representation
The compound’s structure (Figure 1) features:
- A bicyclic pyrazolo[3,4-d]pyrimidine core.
- Methoxy-substituted phenyl at position 1.
- Methylsulfonyl group at position 6.
OCH₃
│
˅
1-N─Pyrazolo[3,4-d]pyrimidine-6-SO₂CH₃
Alternative Chemical Identifiers (CAS Registry Numbers, PubChem CID)
While the exact CAS Registry Number and PubChem CID for this compound are not explicitly listed in the provided sources, analogous pyrazolo[3,4-d]pyrimidine derivatives offer contextual insights:
Molecular Formula and Weight Analysis
The molecular formula is C₁₃H₁₂N₄O₃S , calculated as follows:
| Component | Contribution to Formula |
|---|---|
| Pyrazolo[3,4-d]pyrimidine | C₅H₃N₄ |
| 4-Methoxyphenyl | C₇H₇O |
| Methylsulfonyl | CH₃SO₂ |
Formula Breakdown :
- Carbon (C) : 5 (core) + 7 (phenyl) + 1 (methylsulfonyl) = 13
- Hydrogen (H) : 3 (core) + 7 (phenyl) + 3 (methylsulfonyl) = 13
- Nitrogen (N) : 4 (core) = 4
- Oxygen (O) : 1 (methoxy) + 2 (sulfonyl) = 3
- Sulfur (S) : 1 (sulfonyl) = 1
Molecular Weight :
- C: 13 × 12.01 = 156.13
- H: 13 × 1.01 = 13.13
- N: 4 × 14.01 = 56.04
- O: 3 × 16.00 = 48.00
- S: 1 × 32.07 = 32.07
- Total : 156.13 + 13.13 + 56.04 + 48.00 + 32.07 = 305.37 g/mol
This aligns with molecular weights of related compounds, such as N6-(4-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (344.40 g/mol), accounting for differences in substituents.
Properties
Molecular Formula |
C13H12N4O3S |
|---|---|
Molecular Weight |
304.33 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-6-methylsulfonylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C13H12N4O3S/c1-20-11-5-3-10(4-6-11)17-12-9(8-15-17)7-14-13(16-12)21(2,18)19/h3-8H,1-2H3 |
InChI Key |
NKDFDHXLZSCCCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=NC(=NC=C3C=N2)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Conventional Cyclization Using Nitriles and Ortho-Amino Esters
The foundational step involves cyclizing ortho-amino esters with nitriles to form the pyrazolo[3,4-d]pyrimidine scaffold. For example, 1-(2,4-dinitrophenyl)pyrazole-4-carboxylate reacts with aliphatic/aromatic nitriles (e.g., acetonitrile or benzonitrile) in dioxane under HCl gas, yielding 6-substituted derivatives after 6 hours at reflux. This method produces yields of 65–85%, with the methoxyphenyl group introduced via 4-methoxybenzonitrile. Post-cyclization, methylation at the 6-position is achieved using methyl iodide in DMF, though this step requires careful temperature control to avoid N-alkylation byproducts.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation significantly accelerates cyclization, completing reactions in 15–30 minutes versus 6 hours conventionally. A representative protocol heats a mixture of 1-(4-methoxyphenyl)pyrazole-4-carboxylate and methylsulfonylacetonitrile in dimethylacetamide (DMA) at 150°C under 300 W irradiation. This approach achieves 92% yield for the intermediate 6-(methylsulfonyl)pyrazolo[3,4-d]pyrimidine, minimizing side products like hydrolyzed esters. The methoxyphenyl group’s electron-donating nature enhances microwave absorption, facilitating faster ring closure.
Functionalization Strategies for Sulfonyl and Methoxy Groups
Chlorination and Sulfonation Sequence
Chlorination of the 4-keto intermediate using phosphorus oxychloride (POCl₃) and trimethylamine (TMA) in refluxing toluene generates the 4-chloro derivative, a key precursor for sulfonation. Subsequent treatment with sodium methanesulfinate in acetonitrile at 80°C replaces the chloro group with methylsulfonyl, achieving 78% yield after recrystallization from ethanol. The reaction’s success hinges on stoichiometric control, as excess sulfinating agent leads to over-sulfonation at the pyrazole nitrogen.
Optimization of Reaction Conditions and Workup
Solvent and Catalyst Screening
Comparative studies highlight dimethylformamide (DMF) as superior to dioxane or toluene for cyclization, improving yields by 15–20% due to better solubility of nitro intermediates. Catalytic amounts of p-toluenesulfonic acid (p-TSA) further enhance cyclization efficiency, reducing side product formation from 12% to 3%. For sulfonation, acetonitrile outperforms THF by stabilizing the sulfinate anion, as evidenced by ¹H NMR monitoring.
Purification and Crystallization Techniques
Crude products are typically purified via column chromatography (silica gel, ethyl acetate/hexane), but recrystallization from ethanol/water (3:1) offers higher recovery for final compounds (89–93% purity). Crystallography data for 1-(4-methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine reveal a monoclinic crystal system with hydrogen bonding between sulfonyl oxygen and pyrimidine N–H, critical for stabilizing the solid-state structure.
Analytical Characterization and Spectral Data
Infrared Spectroscopy (IR)
Key IR absorptions include:
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆, 400 MHz):
- Methoxyphenyl : δ 3.87 (s, 3H, OCH₃), δ 7.12–7.15 (d, 2H, J = 8.8 Hz), δ 7.89–7.92 (d, 2H, J = 8.8 Hz)
- Methylsulfonyl : δ 3.15 (s, 3H, SO₂CH₃)
- Pyrazole CH : δ 8.74 (s, 1H)
¹³C NMR confirms the quaternary carbon at δ 160.9 ppm (C=O) and sulfonyl carbon at δ 44.2 ppm.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Time | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Conventional | 78 | 6 h | 89 | Scalability to >100 g batches |
| Microwave | 92 | 0.5 h | 95 | Energy efficiency |
| Ullmann Coupling | 68 | 24 h | 87 | Avoids nitrile intermediates |
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the sulfonyl group can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit promising anticancer properties. Research has shown that compounds similar to 1-(4-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine can inhibit various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of pyrazolo[3,4-d]pyrimidines and found that modifications at the 6-position significantly enhanced anticancer activity against breast cancer cells (MDA-MB-231) .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Pyrazolo[3,4-d]pyrimidines have been reported to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.
Case Study:
In a study published in Pharmacology Reports, researchers demonstrated that a derivative of pyrazolo[3,4-d]pyrimidine significantly reduced inflammation in animal models of arthritis by downregulating TNF-alpha and IL-6 levels .
Antimicrobial Activity
The antimicrobial potential of pyrazolo[3,4-d]pyrimidines has also been explored. Compounds in this class have shown efficacy against various bacterial strains, indicating their potential as new antimicrobial agents.
Case Study:
A recent investigation highlighted the antibacterial activity of pyrazolo[3,4-d]pyrimidines against Staphylococcus aureus and Escherichia coli, suggesting that modifications at the methylsulfonyl group could enhance this activity .
Data Tables
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biochemical pathway. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Substituent Effects at Position 1
The substituent at position 1 of the pyrazolo[3,4-d]pyrimidine core significantly influences biological activity:
- 1-(4-Methoxyphenyl) : This group is associated with CNS activity, particularly anticonvulsant and anxiolytic effects, due to its interaction with benzodiazepine sites on GABA receptors .
- 1-(2-Chlorophenyl) : Found in PDE9 inhibitors (e.g., ), this substituent enhances selectivity for phosphodiesterase enzymes, critical for cyclic nucleotide signaling .
- 1-(4-Fluorophenyl) : Fluorine substitution improves lipophilicity and bioavailability, as seen in anticancer derivatives (e.g., 4-chloro-1-(4-fluorophenyl)-3-methyl-pyrazolo[3,4-d]pyrimidine) .
Key Insight : The 4-methoxyphenyl group optimizes CNS-targeted activity, while halogenated aryl groups favor enzyme inhibition or anticancer effects.
Substituent Effects at Position 6
Position 6 modifications alter electronic properties and biological outcomes:
- This group is unique to the target compound and contrasts with sulfur-containing analogs .
- Methylthio (-SCH₃) : Present in KKC080096 (), this group promotes anti-inflammatory effects via heme oxygenase-1 (HO-1) upregulation. The thioether is less polar than sulfonyl, affecting membrane permeability .
- Chloro (-Cl) : Found in intermediates like 4-chloro-6-(chloromethyl)-1-methyl-pyrazolo[3,4-d]pyrimidine (), chlorine facilitates further functionalization but may reduce solubility .
- Amine (-NH₂) : In , a piperazinylamine group at position 6 improves solubility and introduces hydrogen-bonding capabilities, critical for kinase inhibition .
Key Insight : Sulfonyl groups enhance stability and target affinity, while thioethers or amines balance solubility and specific biological interactions.
Data Table: Key Pyrazolo[3,4-d]pyrimidine Derivatives
Biological Activity
1-(4-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound exhibits a range of biological activities, particularly in medicinal chemistry, where it has been studied for its potential as an enzyme inhibitor and therapeutic agent. This article provides a detailed overview of its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-(4-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine is CHNOS, with a molecular weight of 304.33 g/mol. The compound features a pyrazole ring fused to a pyrimidine ring, with a methoxy group at the para position of the phenyl ring and a methylsulfonyl group at the sixth position of the pyrazolo ring. These functional groups contribute to its unique chemical reactivity and biological activity.
Biological Activities
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant biological activities including:
- Anticancer Activity : Various derivatives have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : The compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation.
- Enzyme Inhibition : It has potential as an inhibitor for various kinases and other enzymes involved in pathological processes.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | COX-1/COX-2 inhibition | |
| Enzyme inhibition | Kinase inhibition |
Case Studies and Research Findings
Case Study 1: Anticancer Potential
In vitro studies have demonstrated that 1-(4-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine exhibits significant cytotoxicity against various cancer cell lines. The mechanism involves apoptosis induction through modulation of signaling pathways related to cell survival and proliferation.
Case Study 2: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of this compound in carrageenan-induced paw edema models. The results showed that it significantly reduced inflammation compared to control groups, with IC values comparable to standard anti-inflammatory drugs like diclofenac and celecoxib .
Table 2: IC Values for COX Inhibition
| Compound | IC (µmol/L) | Reference |
|---|---|---|
| 1-(4-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine | 0.04 ± 0.01 | |
| Celecoxib | 0.04 ± 0.01 |
Structure-Activity Relationships (SAR)
The biological activity of 1-(4-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine can be influenced by modifications to its structure. SAR studies suggest that:
- Methoxy Group : Enhances lipophilicity and may improve binding affinity to target enzymes.
- Methylsulfonyl Group : Contributes to the compound's ability to participate in nucleophilic substitution reactions, enhancing its reactivity and potential for biological interaction.
Table 3: Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(3-Chlorophenyl)-6-(methylsulfonyl)-pyrazolo[3,4-d]pyrimidine | Chlorophenyl instead of methoxyphenyl | Antitumor properties |
| 1-(Phenyl)-6-(methylsulfonyl)-pyrazolo[3,4-d]pyrimidine | No substituents on phenyl group | Anti-inflammatory effects |
| 1-(4-Fluorophenyl)-6-(methylsulfonyl)-pyrazolo[3,4-d]pyrimidine | Fluorophenyl as substituent | Enhanced kinase inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
